2-Aminoquinazoline

描述

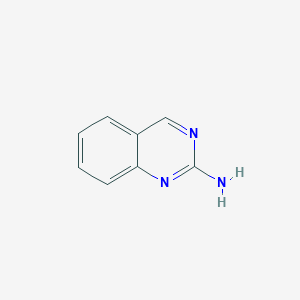

2-Aminoquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their significant biological and pharmaceutical properties, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities . The structure of this compound consists of a quinazoline core with an amino group attached to the second carbon atom.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinazoline derivatives can be achieved through various methods. One efficient method involves the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . This reaction uses hydrochloric acid as a mediator and is carried out at 70°C in an oil bath for one hour. Another method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides to produce 2-amino-4-iminoquinazolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts such as palladium, ruthenium, and copper in cyclization and C-H activation/annulation reactions is common in industrial settings .

化学反应分析

Types of Reactions: 2-Aminoquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert quinazoline derivatives into dihydroquinazolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .

科学研究应用

Antihypertensive Agents

The aminoquinazoline scaffold has been historically significant in developing antihypertensive drugs, particularly as alpha-1 adrenergic receptor antagonists. Notable examples include:

- Prazosin

- Doxazosin

- Terazosin

These compounds were initially approved for hypertension treatment and later found effective for benign prostatic hyperplasia (BPH) .

Anticancer Agents

2-Aminoquinazolines are prominent in cancer therapy, functioning as kinase inhibitors. Several derivatives have been developed, including:

- Gefitinib : Approved for non-small cell lung cancer.

- Erlotinib : Used in lung and pancreatic cancers.

- Lapatinib : Targets breast cancer.

These drugs inhibit critical pathways involved in tumor growth and proliferation, showcasing the therapeutic potential of 2-aminoquinazolines in oncology .

Antimicrobial Activity

Recent studies have highlighted the effectiveness of 2-aminoquinazoline derivatives against various pathogens. For instance:

- Compounds have shown activity against Leishmania donovani, the causative agent of visceral leishmaniasis, demonstrating potential as antiparasitic agents .

- Significant antibacterial properties have been reported against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis, with low minimum inhibitory concentrations (MICs) indicating strong efficacy .

Neurodegenerative Disease Treatment

The adenosine A2A receptor is a target for neurodegenerative diseases like Alzheimer's. Research has identified 2-aminoquinazolines as promising antagonists for this receptor, potentially leading to new treatments for conditions characterized by cognitive decline .

Case Studies

A structure-based design approach has been employed to optimize 2-aminoquinazolines for various therapeutic targets:

- BACE-1 Inhibitors : This strategy aimed at developing inhibitors for Alzheimer's disease by targeting β-Site APP Cleaving Enzyme (BACE-1), where the this compound moiety plays a crucial role in binding and inhibition .

- Aurora Kinase Inhibitors : These compounds target kinases involved in cell division, presenting a novel approach to halt cancer progression by disrupting mitotic processes .

Summary of Therapeutic Applications

| Application Area | Specific Uses | Examples of Compounds |

|---|---|---|

| Antihypertensive | Treatment of hypertension and BPH | Prazosin, Doxazosin, Terazosin |

| Anticancer | Kinase inhibition for various cancers | Gefitinib, Erlotinib, Lapatinib |

| Antimicrobial | Treatment of infections | Compounds against MRSA and Leishmania |

| Neurodegenerative | A2A receptor antagonism | Various this compound derivatives |

作用机制

The mechanism of action of 2-aminoquinazoline involves its interaction with specific molecular targets and pathways. For example, certain derivatives act as adenosine A2A receptor antagonists, which are therapeutic targets for treating neurodegenerative diseases and cancer . The compound binds to the receptor, preventing the activation of downstream signaling pathways such as the cyclic AMP (cAMP) pathway .

相似化合物的比较

2-Aminoquinazoline can be compared with other similar compounds, such as:

2-Substituted 4-Aminoquinazoline: These derivatives contain various substituents at the second position and exhibit unique biological activities, including anticancer properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its derivatives are explored for their potential in various therapeutic applications, making it a valuable compound in medicinal chemistry .

生物活性

2-Aminoquinazoline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological applications, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

Overview of Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Various studies have demonstrated the potential of this compound derivatives as anticancer agents. For instance, compounds designed to inhibit the epidermal growth factor receptor (EGFR) showed promising results against cancer cell lines such as MDA-MB-231, with IC50 values ranging from 0.36 to 40.90 μM .

- Antibacterial Properties : The compound has also been reported to possess significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μM .

- Anti-inflammatory Effects : Certain this compound derivatives have demonstrated anti-inflammatory properties by selectively inhibiting lymphocyte-specific kinase (Lck), which plays a crucial role in T cell activation. Compounds showed effective inhibition with ED50 values of 11 mg/kg in mouse models .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Key findings include:

- Substituents at C6 and C7 Positions : Modifications at these positions significantly enhance the affinity for A2A adenosine receptors, with certain derivatives achieving Ki values as low as 5 nM .

- Linker Variations : The introduction of different linkers between the quinazoline core and other pharmacophores can modulate both potency and selectivity. For example, compounds with bulky halogen substitutions showed increased VEGFR-2 inhibition .

Case Studies

- Anticancer Activity :

- Antibacterial Activity :

- Anti-inflammatory Mechanism :

Table 1: Biological Activity Profiles of Selected this compound Derivatives

| Compound ID | Activity Type | Target/Pathway | IC50/MIC Values |

|---|---|---|---|

| Compound 10 | Anticancer | EGFR | IC50: 0.36–40.90 μM |

| Compound X | Antibacterial | MRSA | MIC: 0.5 μM |

| Compound Y | Anti-inflammatory | Lck | ED50: 11 mg/kg |

| Compound Z | Anti-biofilm | Mycobacterium smegmatis | IC50: ~15 μM |

属性

IUPAC Name |

quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAAKPFIWJXPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333973 | |

| Record name | 2-Aminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-51-0 | |

| Record name | 2-Aminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinazolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-aminoquinazolines exert their biological effects?

A1: 2-Aminoquinazolines exhibit a wide range of biological activities, primarily attributed to their ability to interact with various biological targets. Their mechanism of action often involves binding to specific enzymes or receptors, leading to modulation of downstream signaling pathways.

Q2: Can you provide examples of specific targets and downstream effects of 2-aminoquinazolines?

A2: Certainly! 2-Aminoquinazolines have demonstrated inhibitory activity against cyclin-dependent kinase 4 (Cdk4), a key regulator of the cell cycle. [] Inhibiting Cdk4 can lead to cell cycle arrest, particularly in tumor cells lacking proper checkpoint control. [] Additionally, certain 2-aminoquinazoline derivatives function as antagonists of the CCR4 receptor, a chemokine receptor involved in immune responses. []

Q3: 2-Aminoquinazolines have shown promise as antibacterial agents. What is their mechanism of action in this context?

A3: Research indicates that 2-aminoquinazolines can act as inhibitors of histidine kinase two-component systems, essential signaling pathways in bacteria. [] Disrupting these systems can hinder bacterial growth and survival, offering a potential strategy to combat antibiotic resistance. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H7N3, and its molecular weight is 145.16 g/mol.

Q5: Are there any characteristic spectroscopic data for identifying 2-aminoquinazolines?

A5: Yes, 2-aminoquinazolines display characteristic peaks in various spectroscopic analyses. For instance, they exhibit specific signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are instrumental in their structural elucidation. []

Q6: Is there information available regarding the material compatibility and stability of 2-aminoquinazolines?

A6: The research papers provided don't delve into the material compatibility and stability of 2-aminoquinazolines under various conditions. Further investigation is required to assess their performance and applications in specific material contexts.

Q7: Do 2-aminoquinazolines possess any catalytic properties?

A7: The provided research primarily focuses on the biological activities and synthetic pathways of 2-aminoquinazolines. There is limited information regarding their catalytic properties.

Q8: Have computational methods been employed in this compound research?

A8: Absolutely! Computational chemistry plays a vital role in understanding the structure-activity relationships of 2-aminoquinazolines. Researchers utilize molecular modeling techniques to design derivatives with enhanced potency and selectivity towards specific targets. [, ]

Q9: How do structural modifications on the this compound scaffold impact its activity?

A9: Modifications to the this compound core significantly influence its biological activity. For example, introducing an amino group at the C-2 position of 4-anilino-6,7-dimethoxyquinazolines impacted their antiproliferative activity and interaction with double-stranded DNA. [, ] Similarly, substitutions at the 2-position with various groups like thioethers or carbamic acid esters can alter their potency and selectivity towards specific targets such as phosphodiesterase (PDE) enzymes. []

Q10: What are the stability challenges associated with 2-aminoquinazolines, and are there strategies to overcome them?

A10: The provided research papers do not specifically address the stability and formulation challenges of 2-aminoquinazolines. Investigating their stability under various conditions, such as pH, temperature, and exposure to light, is crucial for developing stable formulations. Formulation strategies like using appropriate excipients and encapsulation techniques might be explored to enhance their stability, solubility, and bioavailability.

Q11: What are the common synthetic approaches for 2-aminoquinazolines?

A11: Numerous synthetic strategies exist for 2-aminoquinazolines. Some prevalent methods include: * Acid-Mediated [4+2] Annulation: Utilizing hydrochloric acid as a mediator in the reaction between N-benzyl cyanamides and 2-amino aryl ketones or 2-aminobenzonitriles. [, ] * Chan–Evans–Lam Coupling: Coupling (2-formylphenyl)boronic acids with various guanidines using a copper catalyst. [] * Copper-Catalyzed Synthesis: Reacting substituted 2-halobenzoic acids, 2-bromobenzaldehyde, 2-bromophenyl ketones, and guanidines with a copper(I) iodide catalyst. [, ] * Solid-Phase Synthesis: Treating polymer-linked amino acids with 2-nitrobenzaldehyde, followed by reduction and cyclization. [] * Reaction with ortho-Fluorobenzaldehydes or ortho-Fluoroketones: Condensing guanidine carbonate with various ortho-fluorobenzaldehydes or ortho-fluoroketones in N,N-dimethylacetamide. [, , ]

Q12: What are the potential therapeutic applications of 2-aminoquinazolines?

A12: 2-Aminoquinazolines hold promise for various therapeutic applications, including:

- Cancer Treatment: Their ability to inhibit Cdk4 makes them potential candidates for anticancer therapies. []

- Inflammatory Diseases: As CCR4 antagonists, they may find use in treating inflammatory and autoimmune disorders. []

- Infectious Diseases: Their potential as bacterial two-component system inhibitors makes them attractive for developing new antimicrobial agents. [, ]

- Neurological Disorders: Some this compound derivatives show promise as LRRK2 inhibitors, potentially beneficial for Parkinson's disease treatment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。